molecular formula C9H5NO4S B1316772 7-Nitrobenzo[b]thiophene-2-carboxylic acid CAS No. 90407-22-0

7-Nitrobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B1316772
CAS No.: 90407-22-0
M. Wt: 223.21 g/mol
InChI Key: DFUCCKMJARLWKG-UHFFFAOYSA-N
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Description

7-Nitrobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound featuring a benzothiophene core with a nitro group at the 7-position and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-nitrobenzo[b]thiophene-2-carboxylic acid typically involves the nitration of benzo[b]thiophene derivatives. One common method includes the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of potassium carbonate at room temperature, followed by hydrolysis with potassium hydroxide to yield the desired carboxylic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration and subsequent functional group transformations under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Nitrobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Nitration: Introduction of nitro groups at specific positions.

    Halogenation: Addition of halogen atoms.

    Amination: Introduction of amino groups.

Common Reagents and Conditions:

    Nitration: Fuming nitric acid and acetic acid mixtures at elevated temperatures (60-70°C) are commonly used.

    Halogenation: Halogenating agents such as bromine or chlorine in the presence of catalysts.

    Amination: Aminating agents like ammonia or amines under suitable conditions.

Major Products: The major products formed from these reactions include various nitro, halo, and amino derivatives of benzo[b]thiophene, which can be further utilized in synthetic applications .

Scientific Research Applications

7-Nitrobenzo[b]thiophene-2-carboxylic acid finds applications in several scientific domains:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in designing kinase inhibitors and other therapeutic agents.

    Industry: Utilized in material science for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 7-nitrobenzo[b]thiophene-2-carboxylic acid in biological systems involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, derivatives of this compound have been shown to bind to the active site of the VEGFR2 receptor, inhibiting its activity and thereby exerting anticancer effects . The pathways involved often include disruption of cell signaling and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Benzo[b]thiophene-2-carboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    3-Nitrobenzo[b]thiophene-2-carboxylic acid: Similar structure but with the nitro group at the 3-position, leading to distinct properties and applications.

Uniqueness: 7-Nitrobenzo[b]thiophene-2-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which confer distinct electronic and steric properties. These features make it a valuable compound for targeted synthesis and specialized applications in various scientific fields .

Properties

IUPAC Name

7-nitro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4S/c11-9(12)7-4-5-2-1-3-6(10(13)14)8(5)15-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUCCKMJARLWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80523686
Record name 7-Nitro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80523686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90407-22-0
Record name 7-Nitro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80523686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 7-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester (1.0 g) in THF/MeOH (40 mL/40 mL) was added 8.4 mL (2.0 eq) of 1N NaOH. The reaction was stirred at room temperature for 2 h. The solvent was removed in vacuo. The residue was diluted with H2O/EtOAc, acidified with 3N HCl and extracted with EtOAc. The organics were dried over MgSO4, filtered and concentrated to give 7-nitro-benzo[b]thiophene-2-carboxylic acid as a light yellow solid (928 mg, 98% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
8.4 mL
Type
reactant
Reaction Step Two

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